

Pharmacokinetics of Tecovirimat Metabolite M4: A Technical Guide

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Compound of Interest

Compound Name: *Tecovirimat metabolite M4*

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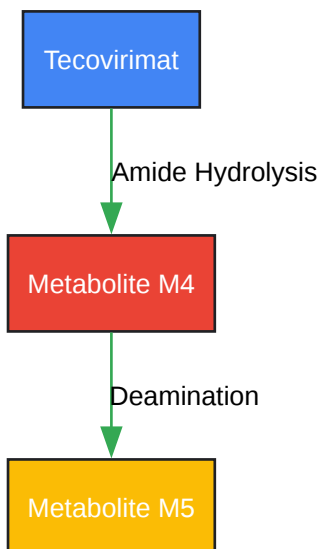
Introduction

Tecovirimat is an antiviral drug approved for the treatment of smallpox. Its mechanism of action involves the inhibition of the orthopoxvirus VP37 envelope wrapping protein, which is essential for the formation of extracellular enveloped virus. The pharmacokinetics of the parent drug, tecovirimat, have been well-characterized; however, a comprehensive understanding of its metabolites is crucial for a complete safety and efficacy profile. This technical guide provides an in-depth overview of the pharmacokinetics of the major tecovirimat metabolite, M4. M4, along with other metabolites, is considered to be without antiviral activity against orthopoxviruses.[1]

Metabolic Pathway of Tecovirimat

Tecovirimat undergoes metabolism in the body, with M4 being a significant circulating metabolite. The formation of M4 occurs through amide hydrolysis of the parent tecovirimat molecule. Subsequently, M4 is further metabolized via deamination to form another metabolite, M5.[1]

Metabolic Pathway of Tecovirimat to M4 and M5

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Metabolic conversion of tecovirimat.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of the **tecovirimat metabolite M4** following oral administration of tecovirimat 600 mg twice daily in healthy adult volunteers. The data are presented as geometric means with the coefficient of variation (%CV).

Table 1: Pharmacokinetic Parameters of **Tecovirimat Metabolite M4** on Day 1

Parameter	Geometric Mean (%CV)
C _{max} (ng/mL)	904 (61%)
AUC ₀₋₂₄ (ng*h/mL)	11260 (62%)
T _{max} (h)	~24

Data sourced from a pivotal pharmacokinetic and safety trial in healthy adult volunteers.

Table 2: Steady-State Pharmacokinetic Parameters of **Tecovirimat Metabolite M4** on Day 14

Parameter	Geometric Mean (%CV)
C _{max} (ng/mL)	1126 (46%)
AUC ₀₋₂₄ (ng*h/mL)	1538 (38%)
T _{max} (h)	11

Data sourced from a pivotal pharmacokinetic and safety trial in healthy adult volunteers.

At steady-state, the area under the curve over a 24-hour period (AUC₂₄) for the M4 metabolite is approximately 76% of the parent drug, tecovirimat.[\[1\]](#)

Experimental Protocols

The pharmacokinetic data presented above were primarily derived from a pivotal safety and pharmacokinetic study (SIGA-246-008) and a mass balance study (SIGA-246-009) conducted in healthy adult volunteers. While the full, detailed study protocols are not publicly available, the following is a summary of the likely methodologies based on regulatory submissions and published literature.

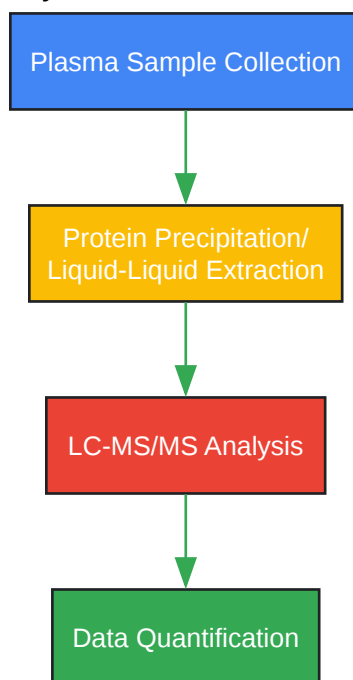
Study Design

- **Pivotal Pharmacokinetic and Safety Study (based on SIGA-246-008):** This was likely a randomized, double-blind, placebo-controlled, multicenter study in healthy adult volunteers. Participants would have received tecovirimat 600 mg orally twice daily for 14 days. Blood samples for pharmacokinetic analysis of tecovirimat and its metabolites, including M4, were likely collected at pre-defined time points on Day 1 and Day 14 to determine single-dose and steady-state pharmacokinetics.
- **Mass Balance Study (based on SIGA-246-009):** This was an open-label study in healthy male subjects who received a single oral dose of radiolabeled ([¹⁴C]) tecovirimat. The study aimed to determine the absorption, metabolism, and excretion of tecovirimat by collecting and analyzing plasma, urine, and feces over a specified period.

Bioanalytical Method

The quantification of tecovirimat and its metabolite M4 in plasma samples was likely performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. A typical protocol for such an analysis would involve the following steps:

General Bioanalytical Workflow for M4 Quantification



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Bioanalytical workflow for M4.

- **Sample Preparation:** Plasma samples would be processed to remove proteins and other interfering substances. This is commonly achieved through protein precipitation with a solvent like acetonitrile or methanol, or through liquid-liquid extraction. An internal standard would be added at this stage for accurate quantification.
- **Chromatographic Separation:** The prepared samples would be injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography

(UHPLC) system. The analytes (tecovirimat and M4) are separated from other components in the sample on a C18 analytical column.

- **Mass Spectrometric Detection:** The separated analytes are then introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and product ions of tecovirimat and M4, ensuring high selectivity and sensitivity.
- **Method Validation:** The bioanalytical method would have been validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its accuracy, precision, selectivity, sensitivity, and stability. This validation would include assessments of linearity, lower limit of quantification (LLOQ), recovery, and matrix effects.

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References

- 1. A Glance at the Development and Patent Literature of Tecovirimat: The First-in-Class Therapy for Emerging Monkeypox Outbreak - PMC [pmc.ncbi.nlm.nih.gov]
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